molecular formula C8H9F3N2O2 B2683056 Ethyl 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-carboxylate CAS No. 1236144-18-5

Ethyl 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-carboxylate

Cat. No.: B2683056
CAS No.: 1236144-18-5
M. Wt: 222.167
InChI Key: DBOBQRXSUWUSEH-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 1236144-18-5) is a pyrazole-based compound featuring a trifluoromethyl (-CF₃) group at position 3, a methyl (-CH₃) group at position 1, and an ethyl ester (-COOEt) at position 4. Its molecular formula is C₈H₉F₃N₂O₂, with a molecular weight of 236.17 g/mol . This compound is synthesized via substitution reactions starting from ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, as described in pyrazole derivative synthesis protocols . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key structural motif in agrochemical and pharmaceutical research .

Properties

IUPAC Name

ethyl 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-6(8(9,10)11)12-13(5)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOBQRXSUWUSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. The reaction is carried out in a mixture of methanol and water under reflux conditions for several hours. The product is then isolated through distillation and purified by recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. The key steps involve lithiation followed by electrophilic trapping. The use of flow chemistry allows for better control of reaction conditions and improved yields. Bromination with N-bromosuccinimide (NBS) is also employed to functionalize the pyrazole ring .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has shown potential as a building block in drug design. Its trifluoromethyl group enhances lipophilicity, which is advantageous for improving the bioavailability of pharmaceutical compounds. Research indicates that derivatives of this compound can act as inhibitors for various biological targets, including enzymes involved in cancer progression and inflammatory diseases.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing novel inhibitors for protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. The synthesized compounds exhibited significant inhibition of PRMT5 activity, demonstrating the utility of this compound as a precursor in anti-cancer drug development .

Agrochemicals

The compound has been investigated for its potential use in agrochemical formulations. Its structure allows it to function as a herbicide or fungicide due to its ability to interfere with plant growth mechanisms.

Data Table: Herbicidal Activity

CompoundTarget SpeciesApplication Rate (g/ha)Efficacy (%)
This compoundWeeds (e.g., Amaranthus spp.)20085
Comparison CompoundWeeds (e.g., Amaranthus spp.)20075

This data suggests that this compound may outperform traditional herbicides in certain applications, making it a candidate for further development .

Material Science

In material science, the compound's unique properties have been explored for use in polymer synthesis and as additives to enhance material performance. Its trifluoromethyl group imparts thermal stability and chemical resistance to polymers.

Case Study : Research conducted on polymer blends containing this compound demonstrated improved mechanical properties and thermal stability compared to conventional polymers. This enhancement is attributed to the strong intermolecular interactions facilitated by the trifluoromethyl group .

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target. The exact molecular targets and pathways involved vary depending on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Modifications and Physical Properties

The following table compares ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate with analogous pyrazole carboxylates, highlighting substituent variations and their impact on physical properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
This compound 1-CH₃, 3-CF₃, 5-COOEt C₈H₉F₃N₂O₂ 236.17 Not reported 95% purity
Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 1001519-11-4) 1-CH₂CH₃, 3-CF₃, 5-COOEt C₉H₁₁F₃N₂O₂ 250.19 Not reported Discontinued
Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 317806-48-7) 1-CH₃, 3-CF₃, 4-COOEt, 5-NH₂ C₈H₁₀F₃N₃O₂ 237.18 Not reported Not reported
Ethyl 4-bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (4i) 4-Br, 1-(substituted oxoethyl), 3-(4-MeOPh) C₂₂H₂₀BrClN₂O₄ 520.76 119–120 63%
Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate (CAS 868755-61-7) 1-CH₃, 3-thienyl, 5-COOEt C₁₀H₁₀N₂O₂S 222.26 Not reported Not reported

Key Observations :

  • Trifluoromethyl vs. Halogen/Aryl Groups : The trifluoromethyl group (electron-withdrawing) in the target compound enhances resistance to oxidative metabolism compared to bromo or aryl substituents (e.g., compound 4i in ).
  • Alkyl vs.
Agrochemical Potential
  • Compound 5g inhibits Sclerotinia sclerotiorum and Rhizoctonia solani via SDH protein binding, where the trifluoromethyl group stabilizes hydrophobic interactions .
  • Herbicidal Activity : Derivatives like 5e and 5g exhibit bleaching effects on weeds, a trait linked to the trifluoromethyl group’s electron-deficient nature.

Molecular Interactions and Docking Studies

  • SDH Protein Binding : Compound 5g shares the 1-methyl-3-trifluoromethyl pyrazole moiety with the target compound. Docking studies reveal that the trifluoromethyl group forms van der Waals interactions with SDH’s hydrophobic pocket, while the ester group participates in hydrogen bonding .

Biological Activity

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₉F₃N₂O₂
  • Molecular Weight : 222.16 g/mol
  • CAS Number : 1236144-18-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and liver cancers. For instance, a study demonstrated that certain pyrazole derivatives enhanced caspase-3 activity, indicating apoptosis induction in cancer cells at concentrations as low as 1.0 μM .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A review indicated that some derivatives exhibited selectivity indices greater than 8, suggesting potential for therapeutic use in inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented in several studies. This compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Microtubule Disruption : Similar compounds have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
  • COX Inhibition : The anti-inflammatory effects are primarily due to the inhibition of COX enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation.
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve interference with bacterial replication and metabolic functions.

Case Studies and Research Findings

StudyFindingsConcentration
Induced apoptosis in MDA-MB-231 cells1.0 μM
Significant COX-2 inhibitionSI > 8
Antibacterial activity against various strainsVaries

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions starting from ethyl acetoacetate and trifluoromethyl-containing precursors. Key steps include alkylation of pyrazole intermediates and esterification. For example, coupling ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate with trifluoromethyl-substituted reagents under basic conditions yields the target compound . Purification often involves column chromatography, and yields are optimized by controlling reaction temperature (e.g., 0–8°C storage of intermediates to prevent decomposition) .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For crystalline derivatives, single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond lengths and angles. Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Despite conflicting hazard classifications , standard precautions include:

  • Use of nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Storage in airtight containers at 0–8°C to prevent degradation .
  • Fume hoods for ventilation to mitigate inhalation risks .
    • In case of spills, absorb with inert material (e.g., vermiculite) and dispose via licensed waste management .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its fungicidal/herbicidal activity?

  • Methodological Answer :

  • Bioassays : Test against plant pathogens (e.g., Sclerotinia sclerotiorum) at 50 μg/mL, monitoring inhibition rates over 72 hours . Include positive controls (e.g., penthiopyrad) for comparison.
  • Mechanistic Studies : Perform molecular docking with succinate dehydrogenase (SDH) enzymes (PDB: 2FBW) to identify binding interactions. The trifluoromethyl group enhances hydrophobic binding, while the ester moiety may interact with catalytic residues .

Q. What computational approaches resolve contradictions in spectral or crystallographic data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare calculated NMR chemical shifts with experimental data to validate structures .
  • Packing Similarity Analysis : Use Mercury CSD 2.0 to compare crystal packing motifs with related pyrazole derivatives, addressing discrepancies in unit cell parameters.

Q. How can stability under varying conditions (pH, temperature) be systematically assessed?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., ~200°C for pyrolytic release of CO and NOₓ ).
  • Hydrolysis Studies : Incubate in buffered solutions (pH 3–9) at 25°C, monitoring ester group cleavage via HPLC .

Q. What strategies optimize its derivatization for enhanced bioactivity?

  • Methodological Answer :

  • Heterocyclic Hybridization : Synthesize 1,3,4-oxadiazole thioether derivatives (e.g., substituting benzylthio groups) to improve antifungal potency .
  • Prodrug Design : Replace the ethyl ester with methyl or tert-butyl esters to modulate lipophilicity and bioavailability .

Data Interpretation & Advanced Techniques

Q. How are crystallographic datasets processed for structural refinement?

  • Methodological Answer :

  • SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. Anisotropic displacement parameters refine trifluoromethyl group disorder .
  • Validation Tools : Check geometric outliers with PLATON and R1/wR2 convergence (<5% discrepancy) .

Q. What analytical workflows address missing physicochemical data (e.g., solubility)?

  • Methodological Answer :

  • Shake-Flask Method : Measure solubility in water/organic solvents (e.g., DMSO) via UV-Vis spectroscopy .
  • QSAR Modeling : Predict logP and bioavailability using trifluoromethyl pyrazole analogs as training sets .

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